N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
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Overview
Description
“N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride” is a chemical compound with the molecular formula C22H25ClFN3O5 . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a related compound was based on the displacement of a nitro group on a benzene ring by a weak nucleophile such as the 18 F anion, a process that suffers from low efficiency .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of atoms and the lengths and types of chemical bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 465.91. More detailed properties such as melting point, boiling point, and solubility can be determined using various experimental techniques .Scientific Research Applications
Antimicrobial and Antitubercular Activity
A study by Reddy et al. (2014) highlights the use of piperazin-1-yl benzofuran and benzo[d]isothiazole derivatives, structurally related to N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride, in inhibiting Mycobacterium tuberculosis DNA GyrB. This research demonstrates the potential of such compounds in antimicrobial and antitubercular applications (Reddy et al., 2014).
Neurological Research
García et al. (2014) synthesized N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, which are similar in structure to the compound . This research was aimed at developing new PET tracers for serotonin 5-HT1A receptors, which are crucial in studying various neuropsychiatric disorders (García et al., 2014).
Antipsychotic Agent Development
A study by Norman et al. (1996) involved the synthesis and evaluation of heterocyclic carboxamides, structurally related to the compound , as potential antipsychotic agents. This research underscores the therapeutic potential of such compounds in the treatment of psychiatric disorders (Norman et al., 1996).
Antiviral and Antimicrobial Properties
Reddy et al. (2013) conducted a study on urea and thiourea derivatives of piperazine, which shares structural similarities with the compound . The research focused on evaluating the antiviral and antimicrobial activities of these compounds (Reddy et al., 2013).
Antibacterial Applications
Rameshkumar et al. (2003) synthesized 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives, related to the compound , and evaluated their antibacterial activities. This study adds to the understanding of the antibacterial potential of such compounds (Rameshkumar et al., 2003).
Radioligand Development for Brain Imaging
Zheng et al. (2013) developed a method for determining 4-fluoromethyl-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexane-1-carboxamide (MEFWAY) in rat plasma and brain, a compound structurally related to the one . This research is significant in developing radioligands for brain imaging, especially in neurological and psychiatric disorders (Zheng et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been reported to exhibit a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , and anti-HIV-1 .
Mode of Action
Compounds with similar structures have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to inhibit acetylcholinesterase , which plays a crucial role in the cholinergic system, affecting learning and memory .
Pharmacokinetics
The c-7 multi-ring substituents in similar compounds were chosen with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Similar compounds have been designed to alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve dna-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action .
Properties
IUPAC Name |
N-[2-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O5.ClH/c23-17-3-1-2-4-18(17)29-14-21(27)26-11-9-25(10-12-26)8-7-24-22(28)16-5-6-19-20(13-16)31-15-30-19;/h1-6,13H,7-12,14-15H2,(H,24,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXYAXBOTYWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=CC=C4F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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